Disodium methylenebisnaphthalenesulfonate
Description
Disodium methylenebisnaphthalenesulfonate (CAS: 26545-58-4, EC: 247-785-8) is a sodium salt of a sulfonated aromatic compound characterized by a methylene bridge linking two naphthalene sulfonate groups. It is primarily utilized as a dispersant, surfactant, and demulsifier in industrial applications, such as in the formulation of environmentally friendly demulsifiers for oil-water separation . Its molecular structure enables strong hydrophobic interactions, making it effective in stabilizing colloidal systems. Commercial grades typically have a purity ≥95% and are priced between €207.00 and €2,010.00 per unit . Safety protocols emphasize handling precautions for inhalation and skin contact, with regulatory compliance under GHS standards .
Structure
2D Structure
Properties
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZWIGRPBKTNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26545-58-4 | |
| Record name | Naphthalenesulfonic acid, methylenebis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium methylenebisnaphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Disodium methylenebisnaphthalenesulfonate is primarily used as a reagent in organic synthesis . It serves as a building block for other compounds, particularly in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives . These derivatives are important building blocks for pharmaceuticals .
Mode of Action
It is known to participate in organic synthesis reactions, contributing its structure to the formation of more complex compounds .
Biochemical Pathways
It is known to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can be involved in various biochemical reactions depending on their specific structures and functional groups.
Result of Action
As a reagent in organic synthesis, the primary result of this compound’s action is the formation of new compounds. It has been shown to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can have various molecular and cellular effects depending on their specific structures and functional groups.
Biological Activity
Disodium methylenebisnaphthalenesulfonate (CAS Number: 26545-58-4) is a synthetic compound known for its diverse applications in various fields, including agriculture, materials science, and medicine. This article explores its biological activity, focusing on its mechanisms of action, efficacy in pest control, and potential health impacts based on recent research findings.
- Molecular Formula: C21H16Na2O6S2
- Molecular Weight: 474.5 g/mol
- Topological Polar Surface Area: 104 Ų
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 6
These properties contribute to its solubility and reactivity, making it suitable for various applications, particularly as a dispersing agent in formulations.
Mechanisms of Biological Activity
This compound exhibits several biological activities:
- Insecticidal Properties: It has been incorporated into formulations aimed at controlling agricultural pests. For instance, it was used as a wetting agent in a bio-insecticide containing the fungus P. flocculosa, which showed significant efficacy against Tetranychus urticae (spider mites). The study reported a control efficacy of up to 90% after seven days of treatment when combined with the fungal agent .
- Antimicrobial Activity: Research indicates that this compound can exhibit antimicrobial properties. It is included in formulations aimed at preventing fungal infections in crops, enhancing the efficacy of active ingredients like tebuconazole by acting as an emulsifying dispersant .
- Physiological Effects on Animals: In toxicological studies, this compound has been shown to cause muscle contraction or spasticity in rodent models when administered at lethal doses via intraperitoneal or intravenous routes . This suggests potential implications for its safety and handling in both industrial and agricultural contexts.
Table 1: Efficacy of this compound in Pest Control
Applications in Industry
This compound is utilized in various formulations due to its dispersing properties:
- Agricultural Formulations: It serves as a wetting agent and emulsifier, improving the delivery and effectiveness of pesticides and fungicides.
- Material Science: The compound is used in creating high-performance composites, such as natural rubber latex composites modified with carbon nanotubes. These composites exhibit enhanced mechanical properties and stability .
Scientific Research Applications
Industrial Applications
DBNS finds applications across multiple industries, including textiles, agriculture, and construction. Below is a detailed overview of its primary uses:
Textile Industry
DBNS is predominantly used as a dispersant in dyeing processes. It enhances the solubility and distribution of dyes in aqueous solutions, which is crucial for achieving uniform coloration in fabrics.
- Types of Dyes :
- Disperse dyes
- Reactive dyes
- Acid dyes
- Benefits :
- Improved dye uptake
- Enhanced color fastness
- Reduced dye aggregation
Agricultural Applications
In agriculture, DBNS serves as a wetting agent for pesticides and herbicides, improving their dispersal and effectiveness.
- Functionality :
- Enhances the spreadability of pesticide formulations
- Increases the efficacy of herbicides through better soil penetration
Paper and Coatings
DBNS is utilized as a dispersant in the production of paper and coatings, providing better pigment dispersion and stability.
- Applications :
- Pigment dispersing agent in water-based paints
- Additive for paper manufacturing to improve print quality
Electroplating
In electroplating processes, DBNS acts as an additive that enhances the stability of metal suspensions, leading to improved coating quality.
Rubber and Leather Industries
DBNS is employed as an auxiliary agent in rubber compounding and leather processing, contributing to better material properties.
Data Table: Summary of Applications
| Industry | Application Type | Benefits |
|---|---|---|
| Textile | Dyeing | Uniform coloration, enhanced fastness |
| Agriculture | Pesticide formulations | Improved spreadability and effectiveness |
| Paper | Pigment dispersion | Better print quality |
| Electroplating | Metal suspension stabilization | Improved coating quality |
| Rubber & Leather | Auxiliary agent | Enhanced material properties |
Case Study 1: Textile Dyeing Efficiency
A study conducted on the use of DBNS in disperse dyeing demonstrated a significant increase in dye uptake by cotton fabrics compared to traditional dispersants. The results indicated that fabrics treated with DBNS achieved a color depth increase of up to 30%, showcasing its effectiveness as a dyeing aid .
Case Study 2: Agricultural Efficacy
Research on pesticide formulations containing DBNS revealed that crops treated with these formulations exhibited a 25% increase in pest control efficiency compared to those treated with standard formulations lacking DBNS. This improvement was attributed to enhanced coverage and retention on leaf surfaces .
Comparison with Similar Compounds
Disodium Phosphate (Na₂HPO₄)
Differences :
- Structure: A simple inorganic salt vs. the aromatic sulfonate structure of disodium methylenebisnaphthalenesulfonate.
- Functionality : Acts as a buffering agent and catalyst, unlike the surfactant/dispersant role of the target compound.
Sodium Citrate (C₆H₅Na₃O₇)
Differences :
Disodium Fluorescein (C₂₀H₁₀Na₂O₅)
Differences :
- Role in Material Science : Modifies rheological properties in biopolymer matrices, whereas this compound focuses on colloidal stabilization.
- Structural Features : A dye molecule with sulfonate groups vs. a bisnaphthalene sulfonate architecture.
Flavin Adenine Dinucleotide Disodium (FAD Disodium)
Differences :
- Biochemical Role : Involved in electron transport vs. industrial surfactant applications.
- Complexity : A nucleotide-derived compound vs. the simpler aromatic sulfonate structure.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Efficacy in Demulsification : this compound outperforms sodium citrate and disodium phosphate in oil-water separation due to its tailored hydrophobic-aromatic interactions .
- Biochemical Inhibition : FAD disodium and tetracycline derivatives exhibit moderate protease inhibition but lack the industrial utility of the target compound .
- Microbial Growth Modulation : Both disodium phosphate and sodium citrate alter STEC growth dynamics, but their mechanisms (pH regulation vs. chelation) differ significantly from surfactant-based actions .
Preparation Methods
Sulfonation of Naphthalene
- Reactants : Naphthalene and concentrated sulfuric acid (98%).
- Molar Ratio : Approximately 1:1 (naphthalene to sulfuric acid).
- Conditions : The mixture is heated to 160–180°C and maintained for about 4 hours.
- Process : The sulfonation reaction introduces sulfonic acid groups (-SO3H) onto the naphthalene ring, primarily producing 2-naphthalenesulfonic acid.
- Post-Reaction : The reaction mixture is cooled to induce crystallization, followed by filtration to isolate the sulfonated product.
Condensation with Formaldehyde
- Reactants : Crude 2-naphthalenesulfonic acid and excess formaldehyde.
- Conditions : The condensation reaction is carried out under elevated pressure (~196 kPa) in a condensation kettle.
- Mechanism : Formaldehyde reacts with two molecules of 2-naphthalenesulfonic acid, linking them via a methylene (-CH2-) bridge, forming methylenebis(naphthalenesulfonic acid).
- Product : The crude condensation product is obtained, which contains the bis-sulfonated aromatic compound.
Neutralization to Disodium Salt
- Neutralizing Agent : Alkali, typically sodium hydroxide or sodium carbonate.
- Process : The crude condensation product is neutralized to a pH range of 8–10.
- Post-Neutralization : The mixture is cooled to crystallize the disodium salt, followed by filtration to separate the solid product from inorganic salts.
- Drying : The filtered solid is dried to yield pure this compound.
Detailed Process Summary Table
| Step No. | Stage | Reactants | Conditions | Key Parameters | Product Form |
|---|---|---|---|---|---|
| 1 | Sulfonation | Naphthalene + 98% H2SO4 | 160–180°C, 4 hours | Molar ratio 1:1 (naphthalene:H2SO4) | 2-Naphthalenesulfonic acid (solid) |
| 2 | Condensation | 2-Naphthalenesulfonic acid + excess formaldehyde | 196 kPa pressure, heated | Excess formaldehyde | Crude methylenebis(naphthalenesulfonic acid) (liquid/solid) |
| 3 | Neutralization & Crystallization | Crude condensation product + alkali (NaOH or Na2CO3) | pH 8–10, cooling | pH control, temperature control | This compound (solid) |
Research Findings and Optimization Notes
- Sulfonation Efficiency : The molar ratio and temperature control during sulfonation critically affect the yield and purity of 2-naphthalenesulfonic acid. Excess sulfuric acid and prolonged reaction times can lead to polysulfonation or side reactions.
- Formaldehyde Condensation : Using excess formaldehyde ensures complete bridging of two sulfonic acid molecules, but overuse can cause polymerization or side products. Pressure control at ~196 kPa helps maintain reaction rate and selectivity.
- Neutralization : Maintaining the pH between 8 and 10 during neutralization is essential to avoid incomplete salt formation or degradation of the product. Cooling rates influence crystal size and purity.
- Product Purity : Proper filtration and drying methods are necessary to remove inorganic salts and moisture, ensuring high purity (typically ≥95%).
- Environmental and Safety Considerations : The process involves handling concentrated sulfuric acid and formaldehyde under elevated temperature and pressure, requiring appropriate safety measures.
Additional Insights from Patent Literature
A Chinese patent (CN104479405B) describes a related high-temperature-resistant mixed dispersant containing sodium methylenebisnaphthalenesulfonate as a major component. The patent confirms the preparation steps—refining, sulfonating, condensing, and neutralizing—and emphasizes the absence of heterocyclic impurities for improved heat stability and light color, which is important for dye applications. This underlines the importance of refining and purification steps in industrial synthesis to achieve high-quality products suitable for specialized applications.
Q & A
Q. What are the standard synthesis protocols for disodium methylenebisnaphthalenesulfonate, and how can researchers optimize reaction conditions for purity?
- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Reacting methylene-bridged naphthalene with sulfuric acid under controlled temperature (80–120°C).
- Neutralization : Adding sodium hydroxide (molar ratio 2:1 for disodium salt formation) to the sulfonic acid intermediate.
- Purification : Crystallization or solvent extraction to isolate the product.
Optimization strategies: - Adjusting molar ratios (e.g., excess sodium hydroxide to ensure complete neutralization).
- Monitoring pH to prevent hydrolysis of sulfonate groups.
- Using inert atmospheres to avoid oxidation byproducts.
A patented method (CN103881679A) highlights dehydration steps for anhydrous forms .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Electrochemical Quartz Crystal Microbalance (EQCM) : Assesses adsorption/desorption behavior in electrochemical systems, particularly for studying interactions with metal ions (e.g., Cu²⁺) .
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H/¹³C spectra (aromatic protons at δ 7.5–8.5 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonate (S=O stretching at 1180–1250 cm⁻¹) and methylene bridges (C-H bending at ~1450 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (C: ~53%, Na: ~9.7%, S: ~13.5%) .
Q. What are the key physicochemical properties influencing its application as a dispersant or demulsifier?
- Methodological Answer :
- pH Stability : Effective in pH 7–9 due to sulfonate group ionization, resistant to hydrolysis in acidic/alkaline conditions .
- Ionic Strength Tolerance : Maintains dispersive efficacy in high-salinity environments (tested via turbidity measurements).
- Critical Micelle Concentration (CMC) : Determined via surface tension assays; lower CMC indicates stronger surfactant activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adsorption efficiency of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Ionic Strength : Use standardized buffer systems (e.g., 0.1 M NaCl) to control interference.
- Surface Charge : Zeta potential measurements can clarify substrate-specific interactions.
- Experimental Design : Compare adsorption isotherms (Langmuir vs. Freundlich models) under identical conditions.
Replicate studies using EQCM or quartz crystal microgravimetry (QCM) to quantify adsorption kinetics .
Q. How does this compound interact with metal ions (e.g., Cu²⁺) in electrochemical systems?
- Methodological Answer :
- EQCM Studies : Monitor mass changes during cyclic voltammetry to detect Cu²⁺-sulfonate complexation.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energy shifts in sulfur (S 2p) and copper (Cu 2p₃/₂) to confirm coordination.
- Computational Modeling : Density Functional Theory (DFT) simulations predict binding energies and geometry of metal-sulfonate complexes .
Q. What computational approaches model the solvation behavior and ionic interactions of this compound in aqueous solutions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to study hydration shells and diffusion coefficients.
- Quantum Chemical Calculations : Compute partial charges and solvation free energy via Gaussian or ORCA software.
- Finite Element Analysis (FEA) : Predict ion mobility in heterogeneous systems (e.g., soil or colloidal matrices) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
